molecular formula C10H15N3O2 B1418157 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929971-73-3

1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1418157
M. Wt: 209.24 g/mol
InChI Key: HGWAAILYWXGODY-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as TMPPC, is a novel compound with potential applications in a variety of scientific fields. TMPPC is a member of the pyrazolo[3,4-b]pyridine family of compounds and has been studied for its ability to act as a ligand, catalyst, and inhibitor in various biochemical and physiological processes.

Scientific Research Applications

Kinase Inhibition Applications

Pyrazolo[3,4-b]pyridine derivatives, including compounds structurally related to "1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid," are identified as versatile scaffolds in the design of kinase inhibitors. These compounds can interact with kinases through multiple binding modes, particularly at the hinge region, making them key scaffolds in kinase inhibitor design. Their applications cover a broad range of kinase targets, highlighting their importance in therapeutic patent literature and peer-reviewed articles focusing on kinase inhibition mechanisms (Wenglowsky, 2013).

Synthesis of Biologically Active Compounds

Research on pyrazole carboxylic acid derivatives, which share a core structure with "1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid," reveals their significance due to their varied biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antidepressant effects, among others. The synthesis and biological applications of these derivatives are a key area of interest, guiding medicinal chemistry research towards the development of new therapeutic agents (Cetin, 2020).

Pharmacological Significance

Further exploration into the medicinal attributes of pyrazolo[3,4-d]pyrimidines, structurally related to the compound , underscores their crucial role in treating various disease conditions. These compounds structurally resemble purines, prompting biological investigations to assess their potential therapeutic significance across multiple disease conditions. This area of research offers insights into the synthesis, structure-activity relationships (SAR), and pharmacological properties, laying the groundwork for future drug discovery efforts (Chauhan & Kumar, 2013).

properties

IUPAC Name

1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-4-7(10(14)15)8-6(2)12-13(3)9(8)11-5/h5,7,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWAAILYWXGODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1)N(N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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